molecular formula C9H4BrCl2N B15360304 7-Bromo-2,3-dichloroquinoline

7-Bromo-2,3-dichloroquinoline

Cat. No.: B15360304
M. Wt: 276.94 g/mol
InChI Key: OCFMWJIXLVBIQW-UHFFFAOYSA-N
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Description

7-Bromo-2,3-dichloroquinoline is a halogenated quinoline derivative characterized by the presence of bromine and chlorine atoms at specific positions on the quinoline ring structure. Quinolines are heterocyclic aromatic organic compounds with diverse applications in chemistry, biology, and medicine due to their unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.

  • Halogenation: Bromination and chlorination reactions can be performed on quinoline or its derivatives to introduce bromine and chlorine atoms at the desired positions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. Advanced purification techniques such as recrystallization or column chromatography are employed to obtain the final product.

Types of Reactions:

  • Oxidation: Oxidation reactions can convert this compound to its corresponding quinone derivatives.

  • Reduction: Reduction reactions can reduce the quinoline ring, leading to the formation of dihydroquinoline derivatives.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring, introducing different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Reagents like bromine (Br₂) and chlorine (Cl₂) are used for halogenation, while nucleophiles like sodium hydroxide (NaOH) are used for nucleophilic substitution.

Major Products Formed:

  • Oxidation: Quinone derivatives

  • Reduction: Dihydroquinoline derivatives

  • Substitution: Various halogenated and functionalized quinoline derivatives

Scientific Research Applications

7-Bromo-2,3-dichloroquinoline has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: It is used in the study of biological systems and as a tool in molecular biology research.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

7-Bromo-2,3-dichloroquinoline is similar to other halogenated quinolines, such as 7-Bromo-3,4-dichloroquinoline and 7-Bromo-4-chloroquinoline. its unique combination of bromine and chlorine atoms at specific positions on the quinoline ring structure sets it apart, providing distinct chemical and biological properties.

Comparison with Similar Compounds

  • 7-Bromo-3,4-dichloroquinoline

  • 7-Bromo-4-chloroquinoline

  • 7-Bromo-2-chloroquinoline

Properties

Molecular Formula

C9H4BrCl2N

Molecular Weight

276.94 g/mol

IUPAC Name

7-bromo-2,3-dichloroquinoline

InChI

InChI=1S/C9H4BrCl2N/c10-6-2-1-5-3-7(11)9(12)13-8(5)4-6/h1-4H

InChI Key

OCFMWJIXLVBIQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=NC(=C(C=C21)Cl)Cl)Br

Origin of Product

United States

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